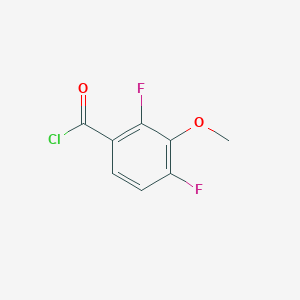

2,4-Difluoro-3-methoxybenzoyl chloride

CAS No.: 221221-11-0

Cat. No.: VC5898295

Molecular Formula: C8H5ClF2O2

Molecular Weight: 206.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 221221-11-0 |

|---|---|

| Molecular Formula | C8H5ClF2O2 |

| Molecular Weight | 206.57 |

| IUPAC Name | 2,4-difluoro-3-methoxybenzoyl chloride |

| Standard InChI | InChI=1S/C8H5ClF2O2/c1-13-7-5(10)3-2-4(6(7)11)8(9)12/h2-3H,1H3 |

| Standard InChI Key | MCYMWQNLWOAEMH-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1F)C(=O)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2,4-Difluoro-3-methoxybenzoyl chloride is systematically named based on the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 221221-11-0 | |

| Molecular Formula | ||

| Exact Mass | 205.994614 g/mol | |

| Synonyms | 2,4-Difluoro-m-anisoyl chloride, GVR BF DF CO1 |

The compound’s structure consists of a benzoyl chloride backbone substituted with fluorine atoms at the 2- and 4-positions and a methoxy group at the 3-position. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, facilitating reactions with nucleophiles such as amines and alcohols .

Physical and Chemical Properties

Thermodynamic Parameters

The compound’s physicochemical profile is critical for industrial handling and reaction optimization:

| Property | Value | Source |

|---|---|---|

| Density | ||

| Boiling Point | ||

| Flash Point | ||

| Vapor Pressure | ||

| LogP (Partition Coefficient) | 2.16 |

Reactivity and Stability

As an acyl chloride, 2,4-difluoro-3-methoxybenzoyl chloride is moisture-sensitive, undergoing hydrolysis to form the corresponding carboxylic acid. Stability studies indicate that storage under inert atmospheres (e.g., nitrogen or argon) at minimizes decomposition .

Synthesis and Industrial Production

Purification and Quality Control

Post-synthesis purification typically involves reduced-pressure distillation or recrystallization. Gas chromatography (GC) analysis of the final product confirms purity levels exceeding 99% in industrial batches .

Applications in Pharmaceutical and Chemical Industries

Role as a Synthetic Intermediate

Fluorinated benzoyl chlorides are pivotal in constructing active pharmaceutical ingredients (APIs). For example:

-

Antibiotics: Acylation of β-lactam nuclei.

-

Anticancer Agents: Functionalization of kinase inhibitors.

The methoxy and fluorine substituents in 2,4-difluoro-3-methoxybenzoyl chloride enhance metabolic stability and bioavailability in drug candidates, though specific applications require further publication .

Material Science Applications

The compound’s electron-deficient aromatic system makes it a candidate for synthesizing liquid crystals or polymers with tailored dielectric properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume